1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanone
Description
1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanone (CAS: 5736-86-7) is an aromatic ketone with the molecular formula C₁₇H₁₈O₃ (calculated based on substituents; exact mass may vary). It features a central ethanone group attached to a biphenyl ether scaffold substituted with a propoxy group at the para-position of one phenyl ring. This compound is structurally characterized by its ether and ketone functionalities, which influence its physicochemical properties and reactivity. Key identifiers include:
- IUPAC Name: this compound
- Synonyms: 4′-n-Propoxyacetophenone, p-Propoxy-acetophenon
- Molecular Weight: ~242.33 g/mol (estimated)
Properties
CAS No. |
887575-08-8 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1-[4-(4-propoxyphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C17H18O3/c1-3-12-19-15-8-10-17(11-9-15)20-16-6-4-14(5-7-16)13(2)18/h4-11H,3,12H2,1-2H3 |
InChI Key |
CIRBJNUASTZVAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanone can be synthesized through a multi-step process involving the reaction of 4-propoxyphenol with 4-bromophenol, followed by the introduction of an ethanone group. The reaction typically involves the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature of around 100°C for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyl rings, where halogenation or nitration can be achieved using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products:
Oxidation: 1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanoic acid.
Reduction: 1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanol.
Substitution: 1-[4-(4-Bromo-phenoxy)-phenyl]-ethanone.
Scientific Research Applications
1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The propoxy group in the target compound increases logP compared to methoxy analogues (e.g., 1-(4′-Methoxybiphenyl-4-yl)ethanone), enhancing solubility in non-polar solvents .
- Steric Effects: Bulkier substituents (e.g., piperazin-1-yl in compounds) reduce melting points (e.g., 123–167°C) compared to simpler acetophenones, which often melt above 100°C .
- Biological Activity : Chalcone derivatives synthesized from the target compound (e.g., antimicrobial agents in ) show activity against Bacillus subtilis and E. coli, similar to thiazole derivatives (e.g., compound A1 in ) but with varying potency .
Metabolic and Stability Profiles
- Metabolism: Unlike iloperidone (), which undergoes O-dealkylation and hydroxylation, simpler ethanones like the target compound are less metabolically complex. However, the phenoxy-propoxy linkage may be susceptible to enzymatic cleavage in vivo, analogous to iloperidone’s degradation .
- Thermal Stability : Propoxy-substituted compounds generally exhibit higher thermal stability than methoxy derivatives due to reduced electron-withdrawing effects .
Biological Activity
1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanone is an organic compound with potential therapeutic applications, particularly in cancer research. Its unique structural features, including a phenyl ring substituted with propoxy and phenoxy groups, suggest significant biological activity. The molecular formula of this compound is C18H20O3, with a molecular weight of approximately 288.35 g/mol. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:
- Inhibition of Tumor Growth : The compound has been shown to inhibit key enzymes involved in tumor proliferation, potentially impacting pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and growth.
- Modulation of Kinase Activity : Research indicates that it may selectively inhibit kinases associated with cancer progression, affecting downstream signaling pathways critical for tumor growth .
- Antimicrobial and Anti-inflammatory Properties : Preliminary studies suggest that the compound may also exhibit antimicrobial and anti-inflammatory activities, broadening its potential therapeutic applications.
In Vitro Studies
In vitro studies have demonstrated the antitumor properties of this compound. For instance:
- Cell Line Testing : The compound was tested against various cancer cell lines, showing significant inhibition of cell proliferation at specific concentrations. For example, at a concentration of , it exhibited growth inhibition percentages comparable to established anticancer drugs .
Comparative Analysis
To understand the unique properties of this compound, a comparative analysis with similar compounds was conducted:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-[4-(4-Methoxy-phenoxy)-phenyl]-ethanone | Methoxy group instead of propoxy | Moderate antitumor activity |
| 1-[4-(4-Ethoxy-phenoxy)-phenyl]-ethanone | Ethoxy group | Lower efficacy in inhibiting tumor growth |
| 1-[4-(4-Butoxy-phenoxy)-phenyl]-ethanone | Butoxy group | Similar activity to propoxy derivative |
The presence of the propoxy group in this compound appears to enhance its solubility and interaction with biological targets compared to its analogs.
Case Studies
Several case studies highlight the compound's potential in cancer therapy:
- Breast Cancer Model : In a study involving MCF7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls .
- Prostate Cancer Investigation : Another study focused on PC3 prostate cancer cells demonstrated that the compound induced apoptosis through activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
